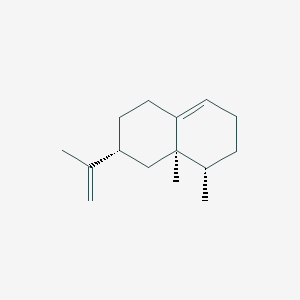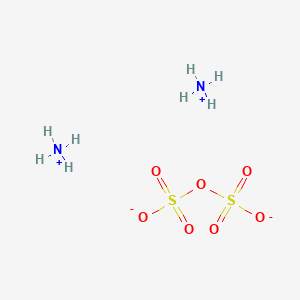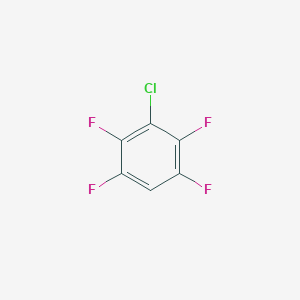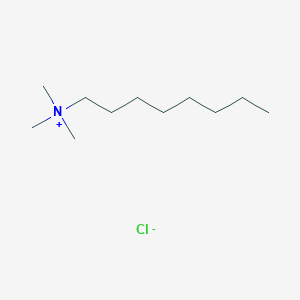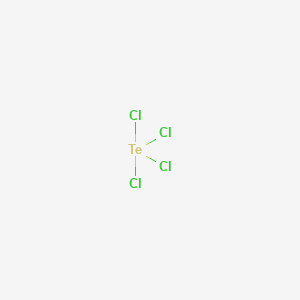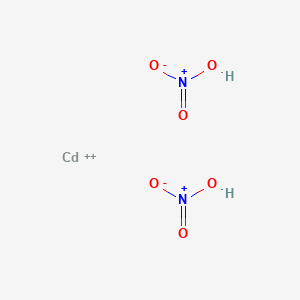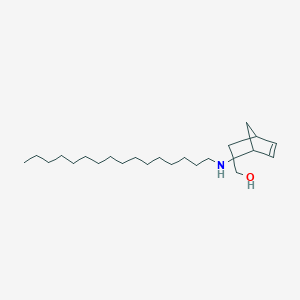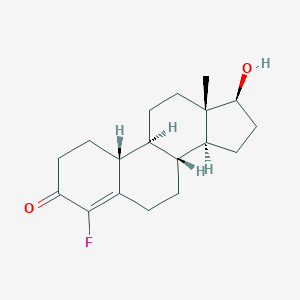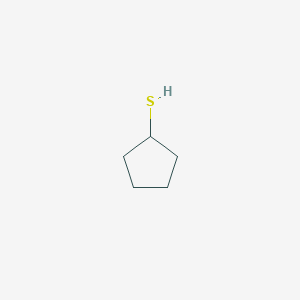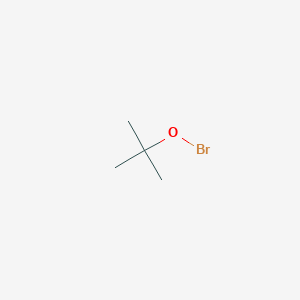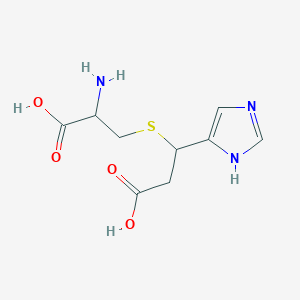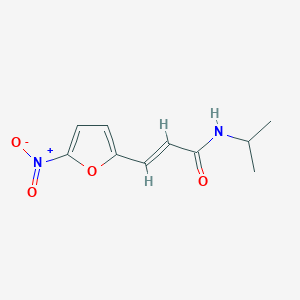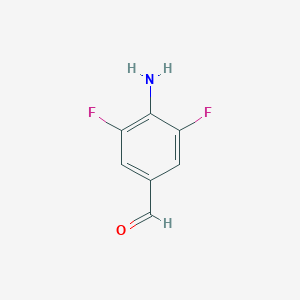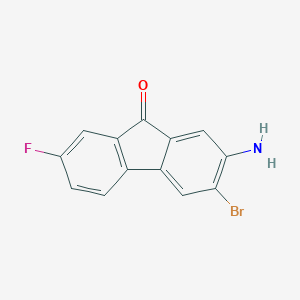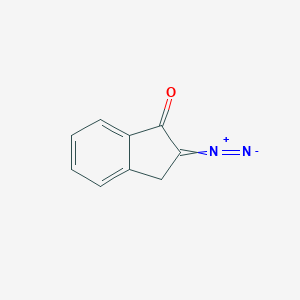
1-Indanone, 2-diazo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Indanone, 2-diazo- is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a diazo ketone that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
The mechanism of action of 1-Indanone, 2-diazo- is not fully understood, but it is believed that this compound undergoes a diazo transfer reaction with a carbonyl compound, resulting in the formation of a diazo ketone. This diazo ketone can then undergo various reactions, including cycloaddition and decomposition, which can lead to the formation of new compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Indanone, 2-diazo- are not well understood, but it is believed that this compound may have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Indanone, 2-diazo- in lab experiments include its ease of synthesis, its versatility as a reagent, and its potential applications in scientific research. The limitations of using this compound include its instability and potential toxicity.
Orientations Futures
There are several potential future directions for research involving 1-Indanone, 2-diazo-. These include the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the study of its mechanism of action and biochemical and physiological effects.
In conclusion, 1-Indanone, 2-diazo- is a unique compound that has potential applications in scientific research. Its synthesis, mechanism of action, and potential future directions for research make it an interesting topic for further study.
Méthodes De Synthèse
The synthesis of 1-Indanone, 2-diazo- can be achieved using various methods, including the Wolff-Kishner reduction and the diazo transfer reaction. The Wolff-Kishner reduction involves the reduction of a carbonyl group to a methylene group using hydrazine and a strong base. The diazo transfer reaction involves the transfer of a diazo group from a diazo compound to a carbonyl compound, resulting in the formation of a diazo ketone.
Applications De Recherche Scientifique
1-Indanone, 2-diazo- has been studied extensively for its potential applications in scientific research. This compound has been used as a reagent in organic synthesis, as a precursor for the synthesis of various compounds, and as a probe for studying enzyme-catalyzed reactions.
Propriétés
Numéro CAS |
1775-23-1 |
|---|---|
Nom du produit |
1-Indanone, 2-diazo- |
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
2-diazo-3H-inden-1-one |
InChI |
InChI=1S/C9H6N2O/c10-11-8-5-6-3-1-2-4-7(6)9(8)12/h1-4H,5H2 |
Clé InChI |
UTWQHEUIFBZBTR-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=O)C1=[N+]=[N-] |
SMILES canonique |
C1C2=CC=CC=C2C(=O)C1=[N+]=[N-] |
Autres numéros CAS |
1775-23-1 |
Synonymes |
2-diazo-1-indanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



